molecular formula C12H12ClN3O B1361746 4-(7-Chlorophthalazin-1-yl)morpholine CAS No. 951885-55-5

4-(7-Chlorophthalazin-1-yl)morpholine

Cat. No. B1361746
CAS RN: 951885-55-5
M. Wt: 249.69 g/mol
InChI Key: NRWHQDBEFIHCIE-UHFFFAOYSA-N
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Description

“4-(7-Chlorophthalazin-1-yl)morpholine” is a chemical compound with the molecular formula C12H12ClN3O . It is used in scientific research and exhibits remarkable properties that contribute to various applications, such as drug synthesis, organic chemistry, and material science.


Molecular Structure Analysis

The molecular structure of “4-(7-Chlorophthalazin-1-yl)morpholine” consists of 12 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . Its average mass is 249.696 Da and its monoisotopic mass is 249.066895 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(7-Chlorophthalazin-1-yl)morpholine” include a molecular weight of 249.7 . Other properties such as solubility, melting point, boiling point, and spectral properties would need to be determined experimentally or found in a comprehensive chemical database.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Biologically Active Heterocyclic Compounds : 4-(7-Chlorophthalazin-1-yl)morpholine is utilized in the synthesis of biologically active heterocyclic compounds. It involves the formation of hydrochloric acid salts and is notable for its stable structure due to strong hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).

Chemical Reactions and Interactions

  • Nucleophilic Reactions : This compound shows significant reactivity towards nucleophiles, leading to the formation of various ammonium salts. These reactions are a key area of study for understanding its chemical properties and potential applications in synthesis (Fei, Slawin, & Woollins, 2001).

Application in Molecular Docking and Drug Design

  • Anti-Breast Cancer Activity : It has been used in the design and synthesis of compounds with potential anti-breast cancer properties. Molecular docking studies suggest its efficacy in binding with estrogen receptors, indicating its utility in cancer research (Kumar, Barnwal, & Singh, 2021).

Crystal Structure Analysis

  • Crystal Structure Determination : The compound's crystal structure has been analyzed, providing insights into its molecular conformation and stability. This information is crucial for understanding its physical properties and potential applications in material science (Kang, Kim, Kwon, & Kim, 2015).

Synthesis of Derivatives and Analogs

  • Synthesis of Heterocyclic Systems : Researchers have developed methods to synthesize new heterocyclic systems based on this compound, expanding its applications in organic chemistry and drug development (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).

Antibacterial and Antimicrobial Activity

  • Antibacterial and Antimicrobial Properties : Studies have shown that derivatives of 4-(7-Chlorophthalazin-1-yl)morpholine exhibit significant antibacterial and antimicrobial activities. This highlights its potential in the development of new antimicrobial agents (Idhayadhulla, Kumar, Nasser, Selvin, & Manilal, 2014).

Dielectric Properties

  • Investigation of Dielectric Properties : Research into ionic compounds related to this chemical has provided valuable information about its dielectric properties, which are important for various applications in electronics and material sciences (Wang, Kong, Shi, Li, Ye, & Fu, 2015).

Experimental and Theoretical Studies

  • Theoretical and Experimental Studies : Combined experimental and theoretical studies have been conducted on this compound to understand its structural and physicochemical properties. These studies are essential for its application in drug design and other scientific fields (Priyanka, Srivastava, & Katiyar, 2016).

properties

IUPAC Name

4-(7-chlorophthalazin-1-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-2-1-9-8-14-15-12(11(9)7-10)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWHQDBEFIHCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=C(C=CC3=CN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650099
Record name 7-Chloro-1-(morpholin-4-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-Chlorophthalazin-1-yl)morpholine

CAS RN

951885-55-5
Record name 7-Chloro-1-(morpholin-4-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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